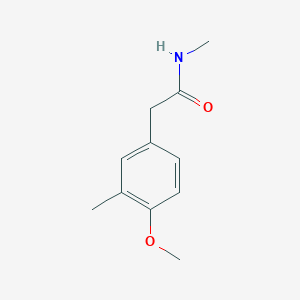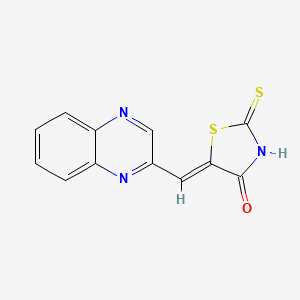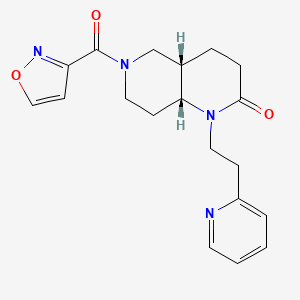![molecular formula C20H23NO2S B5492464 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5492464.png)
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline, also known as TMSDQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMSDQ is a yellow crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and acetone.
作用机制
The mechanism of action of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline is not well understood. However, it has been proposed that 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline may exert its biological effects by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline can inhibit the growth of cancer cells and viruses. In vivo studies have shown that 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline can reduce inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline is also soluble in organic solvents, which makes it easy to incorporate into various experimental systems. However, 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline. One potential direction is to further investigate the mechanism of action of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline and its potential interactions with specific enzymes or receptors. Another direction is to explore the potential applications of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline in the development of new materials for various applications such as sensors and optoelectronics. Additionally, more studies are needed to evaluate the safety and toxicity of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline in various experimental systems.
合成方法
The synthesis of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline involves the reaction of 2,6-dimethylphenol with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with 2,4-pentanedione in the presence of a catalyst such as zinc chloride to yield 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline. The yield of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline can be improved by using a solvent such as acetic acid and optimizing the reaction conditions.
科学研究应用
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been used as a building block for the synthesis of functional materials such as fluorescent dyes and polymers. In organic electronics, 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). In medicinal chemistry, 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been studied for its potential anticancer and antiviral activities.
属性
IUPAC Name |
2,2,4,6-tetramethyl-1-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-14-6-9-17(10-7-14)24(22,23)21-19-11-8-15(2)12-18(19)16(3)13-20(21,4)5/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJDHKWIGJESRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C)C(=CC2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid](/img/structure/B5492392.png)
![1-[(4-methyl-1-piperazinyl)acetyl]-2-pyrrolidinone oxalate](/img/structure/B5492394.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5492406.png)
![5-({3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}methyl)-2-furoic acid](/img/structure/B5492415.png)
![N~3~-methyl-N~3~-(methylsulfonyl)-N~1~-[(2-methyl-1,3-thiazol-4-yl)methyl]-beta-alaninamide](/img/structure/B5492425.png)
![2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5492434.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492450.png)

![3-methyl-4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5492478.png)
![2-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5492480.png)
![3-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5492481.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-(4-methoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5492488.png)